N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound characterized by its unique molecular structure. This compound features a chloro-substituted phenyl ring, a hydrazinyl group, and a methoxy-substituted benzylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation Reaction: The hydrazone intermediate is then acylated using 4-chloro-2-methylphenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Biologically, it is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, it may be used in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
- N-(4-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide
Uniqueness
The presence of both chloro and methoxy groups in N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide imparts unique electronic and steric properties, potentially enhancing its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16ClN3O4 |
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Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16ClN3O4/c1-10-8-12(18)6-7-13(10)20-16(23)17(24)21-19-9-11-4-3-5-14(25-2)15(11)22/h3-9,22H,1-2H3,(H,20,23)(H,21,24)/b19-9+ |
InChI Key |
BHFPNIFNJBYRGL-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
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